![molecular formula C10H10N2O2 B6437099 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2549013-42-3](/img/structure/B6437099.png)
2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. The oxetane group is a four-membered cyclic ether . The methoxy group is an ether functional group consisting of a methyl group bound to an oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . The carbonitrile group, also known as a cyano group, consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The oxetane ring could potentially add steric hindrance, influencing the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these functional groups typically undergo reactions like nucleophilic substitution (for the ether group), electrophilic substitution (for the pyridine ring), and addition reactions (for the carbonitrile group) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether and nitrile groups could enhance its solubility in polar solvents .Scientific Research Applications
Inhibitor Development in Oncology
The compound has been used in the development of orally bioavailable Enhancer of Zeste Homolog 2 (EZH2) inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which has been implicated in various types of cancer. The compound was used to optimize the metabolic stability and thermodynamic solubility of these inhibitors .
Ligand and Property-Based Design Strategies
The compound has been used in ligand and property-based design strategies to optimize the physicochemical properties and potency of EZH2 inhibitors . This has led to the identification of a development candidate with robust tumor growth inhibition in vivo .
Synthesis of New Oxetane Derivatives
The compound has been used in the synthesis of new oxetane derivatives . Oxetanes are a class of organic compounds containing a four-membered ring. These derivatives have found applications in various areas of chemistry .
Physicochemical and Metabolic Properties Evaluation
The compound has been used in the evaluation of the physicochemical and metabolic properties of δ-amino acid oxetane derivatives . This has led to the development and synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
Epoxide Ring Opening
The compound has been used in the process of epoxide ring opening with trimethyloxosulfonium ylide . This process is used to form oxetanes in good yields .
Formation of 2-Hydroxymethyloxetane Motif
The compound has been used in the formation of the 2-hydroxymethyloxetane motif . This motif has been formed in high yield following acetal deprotection .
properties
IUPAC Name |
2-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-2-1-4-12-10(8)14-7-9-3-5-13-9/h1-2,4,9H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVUMDXXRZCDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxetan-2-yl)methoxy]pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.